REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[C:5]2[OH:13].[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]([N+:14]([O-:16])=[O:15])=[C:5]2[OH:13]
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Name
|
|
Quantity
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2.23 g
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Type
|
reactant
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Smiles
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BrC=1C=C2C(=CC(NC2=CC1)=O)O
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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2.5 mL
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Type
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reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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separated
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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ADDITION
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Details
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ethanol (40 ml) was added
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Type
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FILTRATION
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Details
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the mixture filtered
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Type
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WASH
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Details
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the solid washed free of nitric acid with ethanol
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Type
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DRY_WITH_MATERIAL
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Details
|
Drying in vacuo over P2O5
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=C(C(NC2=CC1)=O)[N+](=O)[O-])O
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |